[1-(Triazol-1-yl)cyclopropyl]methanamine
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Overview
Description
[1-(Triazol-1-yl)cyclopropyl]methanamine: is a chemical compound that belongs to the class of triazole derivatives It is characterized by the presence of a triazole ring attached to a cyclopropyl group through a methanamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Triazol-1-yl)cyclopropyl]methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with triazole derivatives in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques ensures consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions: [1-(Triazol-1-yl)cyclopropyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the triazole ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions to prevent side reactions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are often carried out in polar solvents under reflux conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding triazole oxides, while reduction can produce triazole-substituted amines.
Scientific Research Applications
Chemistry: In chemistry, [1-(Triazol-1-yl)cyclopropyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology: The compound has shown potential in biological studies, particularly in the development of enzyme inhibitors and receptor modulators. Its triazole ring is known for its bioisosteric properties, making it a valuable scaffold in medicinal chemistry .
Medicine: In medicine, this compound derivatives are being explored for their therapeutic potential. They have been investigated for their antimicrobial, antifungal, and anticancer activities .
Industry: Industrially, the compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of [1-(Triazol-1-yl)cyclopropyl]methanamine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and receptor binding. The cyclopropyl group provides steric hindrance, affecting the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
- [1-(Triazol-1-yl)ethyl]methanamine
- [1-(Triazol-1-yl)propyl]methanamine
- [1-(Triazol-1-yl)butyl]methanamine
Uniqueness: Compared to similar compounds, [1-(Triazol-1-yl)cyclopropyl]methanamine is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties.
Properties
IUPAC Name |
[1-(triazol-1-yl)cyclopropyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c7-5-6(1-2-6)10-4-3-8-9-10/h3-4H,1-2,5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCWZYBSTKKEHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)N2C=CN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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